molecular formula C7H8N2O4S B104620 4-Methyl-3-nitrobenzenesulfonamide CAS No. 6949-23-1

4-Methyl-3-nitrobenzenesulfonamide

Cat. No.: B104620
CAS No.: 6949-23-1
M. Wt: 216.22 g/mol
InChI Key: HVCWTENLJRUJPU-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 4-Methyl-3-nitrobenzenesulfonamide (CAS: 6949-23-1) is a sulfonamide derivative with the molecular formula C₇H₈N₂O₄S (molecular weight: 216.21 g/mol). Its structure features a nitro group (-NO₂) at the 3-position and a methyl group (-CH₃) at the 4-position on the benzene ring, attached to a sulfonamide moiety (-SO₂NH₂). Key physical properties include:

  • Melting Point: 144°C
  • Density: 1.475 g/cm³
  • Boiling Point: 399.7°C (at 760 mmHg)
  • Solubility: Soluble in DMSO (10 mM stock solution recommended for research use) .

Synthesis and Applications The compound is synthesized via sulfonation and nitration of toluene derivatives, followed by amidation. It is primarily utilized in pharmaceutical research, notably as Pazopanib Impurity 31, a reference standard in drug quality control . Its nitro and methyl groups contribute to electron-withdrawing and steric effects, influencing reactivity in medicinal chemistry applications.

Preparation Methods

Schotten-Baumann Reaction: Sulfonylation of Sulfonyl Chlorides with Ammonia

The Schotten-Baumann reaction is a classical method for sulfonamide synthesis. For 4-methyl-3-nitrobenzenesulfonamide, the protocol involves reacting 4-methyl-3-nitrobenzenesulfonyl chloride with aqueous ammonia under basic conditions .

Reaction Conditions and Mechanism

  • Reagents :

    • 4-Methyl-3-nitrobenzenesulfonyl chloride

    • Ammonia (NH₃, aqueous or gaseous)

    • Sodium hydroxide (NaOH) or triethylamine (Et₃N) as a base

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) .

  • Procedure :

    • The sulfonyl chloride is dissolved in an organic solvent and cooled to 0–5°C.

    • Ammonia is introduced under vigorous stirring, followed by dropwise addition of NaOH to maintain a pH of 9–10.

    • The reaction proceeds via nucleophilic attack of ammonia on the electrophilic sulfur center, displacing chloride .

  • Yield and Purification :

    • Typical yields range from 85–92% .

    • Crude product is purified via recrystallization from ethanol/water (1:1), achieving >95% purity .

Table 1: Schotten-Baumann Reaction Parameters

ParameterDetails
Temperature0–5°C
Reaction Time2–4 hours
BaseNaOH (50% w/v) or Et₃N
SolventDichloromethane/Water biphasic system
Yield85–92%
Purity (Post-Workup)>95% (HPLC)

Key Advantage : High regioselectivity and scalability for industrial production .

Dealkylation of N-Alkyl Sulfonamide Derivatives

Secondary sulfonamides can be converted to primary sulfonamides via oxidative dealkylation. This method is advantageous when direct sulfonylation is challenging.

Chromium(III)-Mediated Dealkylation

  • Reagents :

    • N-Isopropyl-4-methyl-3-nitrobenzenesulfonamide

    • Chromium(III) acetate hydroxide [Cr₃(OAc)₇(OH)₂]

    • Periodic acid (H₅IO₆)

    • Solvent: Acetonitrile (CH₃CN) .

  • Procedure :

    • The N-alkyl sulfonamide is treated with Cr(III) acetate and H₅IO₆ at 20°C for 18 hours.

    • The reaction cleaves the C–N bond of the alkyl group, yielding the primary sulfonamide .

  • Yield and Limitations :

    • Yield: 85% .

    • Drawback: Requires stoichiometric Cr(III), posing environmental concerns .

Table 2: Dealkylation Reaction Parameters

ParameterDetails
Temperature20°C
Reaction Time18 hours
Oxidizing AgentH₅IO₆
SolventAcetonitrile
Yield85%
Purity (Post-Workup)90–93% (Column Chromatography)

Key Application : Suitable for substrates sensitive to strong acids/bases .

Direct Nitration of 4-Methylbenzenesulfonamide

Nitration of pre-formed sulfonamides offers a route to introduce nitro groups at specific positions.

Nitration Protocol

  • Reagents :

    • 4-Methylbenzenesulfonamide

    • Nitrating mixture: HNO₃ (conc.)/H₂SO₄ (conc.)

    • Solvent: Sulfuric acid .

  • Procedure :

    • 4-Methylbenzenesulfonamide is dissolved in H₂SO₄ at 0°C.

    • HNO₃ is added dropwise, and the mixture is stirred at 40–60°C for 4–6 hours.

    • The nitro group is introduced at the meta position due to the directing effect of the methyl group .

  • Yield and Challenges :

    • Yield: 70–75% .

    • Challenge: Risk of over-nitration; requires strict temperature control .

Table 3: Nitration Reaction Parameters

ParameterDetails
Temperature0°C (initial), 40–60°C (reaction)
Reaction Time4–6 hours
Nitrating AgentHNO₃/H₂SO₄ (1:3 v/v)
SolventH₂SO₄
Yield70–75%
Purity (Post-Workup)88–90% (Recrystallization)

Key Insight : Meta-nitration is favored due to the electron-donating methyl group .

Comparative Analysis and Optimization Strategies

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Schotten-Baumann85–92>95HighModerate
Dealkylation8590–93ModerateHigh (Cr waste)
Direct Nitration70–7588–90HighModerate

Optimization Strategies :

  • Schotten-Baumann : Use continuous flow reactors to enhance mixing and reduce reaction time .

  • Nitration : Employ fuming HNO₃ to improve regioselectivity and reduce by-products .

Industrial-Scale Production Considerations

  • Continuous Flow Systems :

    • Enable precise control of exothermic reactions (e.g., nitration) and improve safety .

  • Waste Management :

    • Cr(III) from dealkylation requires chelation before disposal .

  • Cost Efficiency :

    • Schotten-Baumann is preferred due to lower reagent costs and higher yields .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Sulfonamides are a diverse class of compounds with applications ranging from antimicrobial agents to enzyme inhibitors. Below is a detailed comparison of 4-methyl-3-nitrobenzenesulfonamide with structurally related analogs:

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents Molecular Formula Melting Point (°C) Key Applications/Notes Reference
This compound 3-NO₂, 4-CH₃ C₇H₈N₂O₄S 144 Pazopanib impurity; research reagent
N-(Adamantan-1-yl)-3,5-dimethylbenzenesulfonamide (9e) 3,5-(CH₃)₂, Adamantyl-NH C₁₉H₂₅NO₂S 162–164 Antimicrobial studies
4-Chloro-3-nitrobenzenesulfonamide 3-NO₂, 4-Cl C₆H₅ClN₂O₄S 160–162* Intermediate in agrochemical synthesis
4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide 3-NO₂, 4-OCH₃, N,N-(CH₃)₂ C₉H₁₂N₂O₅S N/A Potential CNS-targeting agent
3-Amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide 3-NH₂, 4-(cyclohexylamino), N-CH₃ C₁₃H₂₁N₃O₂S Amorphous Ferroptosis inhibitor

*Estimated based on analog data.

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups: The nitro group in this compound enhances electrophilic character, making it suitable for nucleophilic substitution reactions. In contrast, the methoxy group in 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide is electron-donating, reducing reactivity but improving solubility .

Thermal Stability :

  • The methyl and nitro substituents in this compound contribute to a moderate melting point (144°C), while halogenated analogs like 4-chloro-3-nitrobenzenesulfonamide exhibit higher melting points (~160–162°C) due to stronger intermolecular halogen bonding .

Pharmaceutical Relevance :

  • This compound’s role as a Pazopanib impurity underscores its importance in quality control for tyrosine kinase inhibitors .
  • Compound 9e and its adamantyl derivatives show promise in antimicrobial applications, leveraging the lipophilic adamantyl moiety for membrane penetration .

Safety Profiles :

  • This compound carries GHS warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitivity . Chlorinated analogs like 4-chloro-3-nitrobenzenesulfonamide may pose higher environmental toxicity due to halogen persistence .

Biological Activity

4-Methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases (CAs), which are enzymes that play critical roles in various physiological processes, including pH regulation and gas exchange. The inhibition of CAs can disrupt metabolic processes in both cancerous and bacterial cells, leading to reduced proliferation and increased apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of benzenesulfonamides were evaluated for their anti-proliferative effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells.

Key Findings:

  • IC50 Values: Certain derivatives showed IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 cells, indicating potent anti-proliferative activity.
  • Selectivity: The compounds demonstrated selectivity for cancer cells over normal cells, with selectivity ratios ranging from 5.5 to 17.5 times higher against cancer cell lines compared to normal breast cell line MCF-10A .
  • Apoptosis Induction: Compound 4e significantly induced apoptosis in MDA-MB-231 cells, as evidenced by a 22-fold increase in annexin V-FITC positive apoptotic cells compared to control .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly its efficacy against Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy:

  • Inhibition Rates: Compounds derived from this sulfonamide exhibited significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL, with inhibition percentages reaching up to 80.69% .
  • Anti-biofilm Activity: Notably, some derivatives showed promising anti-biofilm activity, indicating their potential for treating biofilm-associated infections .

Case Studies

  • Breast Cancer Treatment:
    A study assessed the effects of various benzenesulfonamide derivatives on MDA-MB-231 and MCF-7 cell lines. The results indicated that compounds such as 4e not only inhibited cell growth but also induced apoptosis, highlighting their potential as therapeutic agents in breast cancer treatment .
  • Bacterial Infections:
    Another investigation focused on the antibacterial properties of these compounds against common pathogens. The study concluded that certain derivatives could serve as effective alternatives to traditional antibiotics, especially in cases involving resistant bacterial strains .

Data Summary

The following table summarizes the biological activities and key findings related to this compound:

Activity Type Cell Line/Pathogen IC50/Concentration Effect Observed
AnticancerMDA-MB-2311.52 - 6.31 μMSignificant anti-proliferative effect
MCF-7Not specifiedSelective toxicity over normal cells
Induction of apoptosis
AntimicrobialStaphylococcus aureus50 μg/mLInhibition rate: 80.69%
Klebsiella pneumoniae50 μg/mLAnti-biofilm activity: up to 79.46%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-methyl-3-nitroaniline using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Post-reaction purification via recrystallization from ethanol/water mixtures improves purity (>95%) . For derivatives, substituent compatibility requires testing under inert atmospheres (N₂/Ar) to prevent oxidation of nitro groups .

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and thermal displacement parameters. Validate against International Union of Crystallography (IUCr) standards, ensuring R-factor < 0.05 and data-to-parameter ratio > 14. For example, the related compound N-(4-methylphenylsulfonyl)-3-nitrobenzamide showed mean C–C bond lengths of 1.48 Å and R-factor 0.057 .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR in DMSO-d₆ reveals aromatic protons at δ 7.8–8.2 ppm (nitro group deshielding) and methyl groups at δ 2.4 ppm.
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated [M+H]⁺ 261.04; observed 261.05) to verify molecular formula .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model transition states and activation energies. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), favoring attack at the sulfonamide sulfur. Compare with experimental kinetics (e.g., rate constants in DMF at 25°C) to validate predictions .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Systematic solubility studies using HPLC or gravimetric analysis under controlled conditions (25°C, inert atmosphere) are critical. For instance, discrepancies in DMSO solubility (reported 50–75 mg/mL) may arise from impurities or hydration. Cross-validate via saturation shake-flask method with UV-Vis quantification (λ_max 280 nm, ε = 4500 M⁻¹cm⁻¹) .

Q. How does the steric and electronic environment of the nitro group influence coordination chemistry with transition metals?

  • Methodological Answer : The nitro group’s strong electron-withdrawing nature stabilizes low-spin d⁶ metal complexes (e.g., Cu²⁺ or Fe³⁺). X-ray absorption spectroscopy (XAS) and cyclic voltammetry (CV) reveal redox behavior. For example, in Cu(II) complexes, the nitro group shifts reduction potentials by +0.3 V vs. Ag/AgCl .

Q. Key Considerations for Experimental Design

  • Controlled Atmospheres : Use Schlenk lines for moisture-sensitive reactions involving nitro groups .
  • Validation Pipelines : Integrate multiple analytical techniques (e.g., XRD, NMR, HRMS) to confirm purity and structure .
  • Ethical Handling : Follow OSHA guidelines for sulfonamide handling (e.g., PPE, fume hoods) due to potential respiratory irritation .

Properties

IUPAC Name

4-methyl-3-nitrobenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C7H8N2O4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCWTENLJRUJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80219714
Record name 2-Nitrotoluene-4-sulphonamide
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Molecular Weight

216.22 g/mol
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CAS No.

6949-23-1
Record name 4-Methyl-3-nitrobenzenesulfonamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Methyl-3-nitrobenzenesulfonamide
4-Methyl-3-nitrobenzenesulfonamide
4-Methyl-3-nitrobenzenesulfonamide
4-Methyl-3-nitrobenzenesulfonamide
4-Methyl-3-nitrobenzenesulfonamide
4-Methyl-3-nitrobenzenesulfonamide

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